6-Amino-3-bromo-2-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Amino-3-bromo-2-fluorobenzoic acid

is a part of the benzoic acids class . It’s commonly utilized as a starting material for the production of drug development, pharmaceuticals, and other organic molecules .

In the synthesis of peptides and other biomolecules, it can also be used as a reagent . This suggests that it could be used in fields like biochemistry and pharmaceutical chemistry.

The compound has a CAS Number of 1036756-03-2 and a molecular weight of 234.02 .

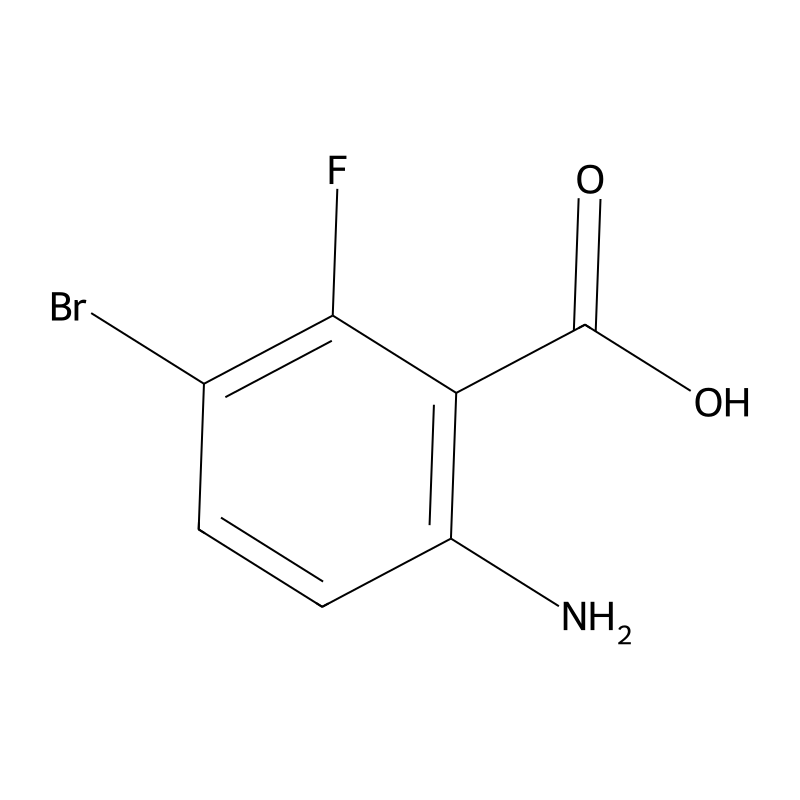

6-Amino-3-bromo-2-fluorobenzoic acid has the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol. Its structure features a benzene ring with an amino group (-NH2) at the 6-position, a bromo group (-Br) at the 3-position, and a fluoro group (-F) at the 2-position. This compound is noted for its potential applications in pharmaceuticals and as a chemical intermediate in various synthetic processes .

- Nucleophilic Substitution: The presence of the amino group allows for nucleophilic substitution reactions, where nucleophiles can attack the aromatic ring.

- Esterification: The carboxylic acid group can undergo esterification with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to yield simpler compounds.

These reactions are valuable for synthesizing derivatives or modifying the compound for specific applications .

Synthesis of 6-Amino-3-bromo-2-fluorobenzoic acid can be achieved through several methods:

- Halogenation: Starting from 2-fluoroaniline, bromination can be performed to introduce the bromo group.

- Amination: The introduction of the amino group can be accomplished through amination reactions involving appropriate precursors.

- Multi-step Synthesis: A combination of halogenation and amination reactions can also be employed to create the desired compound from simpler starting materials.

These methods highlight the versatility in synthesizing this compound for research and industrial purposes .

6-Amino-3-bromo-2-fluorobenzoic acid is primarily utilized in:

- Pharmaceutical Research: It serves as an intermediate in the synthesis of various pharmaceutical agents.

- Chemical Synthesis: Used in organic synthesis as a building block for more complex molecules.

- Material Science: Potential applications in developing new materials due to its unique chemical properties .

Interaction studies involving 6-Amino-3-bromo-2-fluorobenzoic acid focus on its reactivity with other chemical species. These studies are essential for understanding how this compound behaves in biological systems and its potential interactions with enzymes or receptors. Preliminary data suggest that it may interact with biological targets due to its functional groups, but comprehensive studies are necessary to elucidate these interactions fully .

Several compounds share structural similarities with 6-Amino-3-bromo-2-fluorobenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Amino-3-bromobenzoic acid | Amino group at position 4 | Different positioning of amino group |

| 5-Fluoro-2-amino benzoic acid | Fluoro group at position 5 | Different positioning of fluoro group |

| 3-Bromoaniline | Bromine and amino groups on benzene | Lacks carboxylic acid functionality |

These compounds exhibit varying biological activities and synthetic pathways, emphasizing the unique characteristics of 6-Amino-3-bromo-2-fluorobenzoic acid within this class of chemicals .

Bromination/Fluorination Sequence Optimization

The synthesis of 6-amino-3-bromo-2-fluorobenzoic acid requires careful optimization of halogenation sequences to achieve regioselective substitution patterns [1]. Electrophilic aromatic substitution reactions involving bromination and fluorination present unique challenges due to the differing reactivities of these halogens [2].

Bromination Optimization Conditions

Traditional bromination protocols employ bromine in the presence of Lewis acid catalysts such as iron tribromide or aluminum bromide [3] [4]. The mechanism proceeds through a three-step process involving electrophile formation, sigma complex formation, and deprotonation to restore aromaticity [1]. For aromatic compounds bearing electron-withdrawing groups like carboxylic acids, bromination typically occurs at meta positions due to directing effects [4].

Recent advances in bromination methodology have focused on alternative bromine sources to improve selectivity and reduce environmental impact [5]. Ammonium bromide combined with hydrogen peroxide in acetic acid provides a highly para-selective method for bromination with yields ranging from 75% to 95% depending on substrate electronics [5]. This oxybromination approach generates bromine in situ, offering better control over reaction conditions and reducing hazardous reagent handling [6].

| Bromination Method | Bromine Source | Catalyst/Oxidant | Selectivity | Yield Range |

|---|---|---|---|---|

| Traditional | Bromine gas | Iron tribromide | Meta-directing | 60-80% |

| Oxybromination | Ammonium bromide | Hydrogen peroxide | Para-selective | 75-95% |

| Flow Chemistry | N-bromosuccinimide | None | Regioselective | 80-92% |

Fluorination Optimization Strategies

Fluorination presents greater challenges due to the high reactivity of elemental fluorine, which can lead to poor yields and multiple substitution products [2]. Selectfluor reagent has emerged as the preferred fluorinating agent for aromatic compounds, operating through a single electron transfer mechanism that provides excellent regioselectivity [7]. The fluorine bond interactions with pi-electron systems contribute significantly to the stabilization of reaction intermediates [7].

Photocatalytic approaches using visible light have shown promise for controlled fluorination under mild conditions [8]. These methods utilize photoredox catalysts to generate fluorine radicals selectively, enabling precise control over substitution patterns while minimizing harsh reaction conditions [9]. Temperature optimization studies demonstrate that reactions conducted at 50-70°C provide optimal balance between reaction rate and selectivity [10].

Sequential Halogenation Protocol Optimization

The order of halogenation significantly impacts the final substitution pattern and overall yield [11]. For 6-amino-3-bromo-2-fluorobenzoic acid, sequential introduction of halogens must account for the electronic effects of previously installed substituents [12]. Fluorination followed by bromination typically provides better regiocontrol due to the strong electron-withdrawing nature of fluorine [13].

Continuous flow methodology offers superior control over sequential halogenation reactions [14] [15]. Static mixer chips enable precise temperature and mixing control, reducing reaction times to 30 seconds at 70°C while maintaining high selectivity [10]. Scale-up potential reaches 28 grams per hour through integration of heated coil reactors with mixer chip technology [10].

Amino Group Introduction via Nitration-Reduction Pathways

The introduction of amino groups into halogenated benzoic acid frameworks typically follows a two-step nitration-reduction sequence [16] [17]. This approach provides reliable access to aromatic amines while maintaining the integrity of existing substituents [18].

Nitration Methodology and Optimization

Nitration of benzoic acid derivatives employs concentrated nitric acid in the presence of concentrated sulfuric acid as the nitrating mixture [19]. The carboxylic acid group functions as a meta-directing, electron-withdrawing substituent, directing nitration to the 3- and 5-positions [19]. Reaction temperatures between 50-80°C provide optimal conversion rates while minimizing overnitration [20].

Continuous flow microreaction processes have revolutionized nitration methodology, achieving yields up to 99.3% with excellent selectivity [20]. These systems operate at production rates of 800 grams per hour, demonstrating industrial scalability [20]. Temperature control within ±2°C and precise residence time management (2-5 minutes) are critical for maintaining product quality [20].

| Nitration Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Temperature Control | ±10°C | ±2°C |

| Residence Time | 30-60 minutes | 2-5 minutes |

| Yield | 70-85% | 95-99% |

| Selectivity | 80-90% | >95% |

| Production Rate | 50-100 g/batch | 800 g/hour |

Reduction Pathway Optimization

Reduction of nitro groups to amino functionalities employs various reducing agents, with iron and hydrochloric acid being the most commonly used system [18]. This method provides para-aminobenzoic acid from para-nitrotoluene through oxidation followed by reduction, achieving yields typically ranging from 75-90% [18].

Alternative reduction methods include catalytic hydrogenation using palladium on carbon, which offers milder conditions and higher selectivity [17]. Reaction optimization studies indicate that hydrogen pressures of 3-5 atmospheres at temperatures of 50-60°C provide optimal conversion rates while preserving halogen substituents [16].

Protective Group Considerations

Amino group protection during synthetic sequences prevents unwanted side reactions and improves overall yield [21]. Carbamate protecting groups, particularly tert-butoxycarbonyl and benzyloxycarbonyl derivatives, provide excellent stability under halogenation conditions [21]. Deprotection protocols using trifluoroacetic acid or catalytic hydrogenation respectively allow for facile amino group liberation [21].

Industrial Production Techniques and Scale-Up Challenges

Industrial production of 6-amino-3-bromo-2-fluorobenzoic acid faces significant scale-up challenges related to heat management, reagent handling, and product purification [22]. Process intensification through continuous manufacturing offers solutions to many traditional batch processing limitations [14].

Heat Management and Exotherm Control

Halogenation reactions are highly exothermic, presenting substantial challenges during scale-up operations [14]. Traditional batch reactors struggle to maintain uniform temperature distribution, leading to hot spots and reduced selectivity [15]. Continuous flow systems provide superior heat management through enhanced surface area to volume ratios and precise temperature control [14].

Microreactor technology enables effective heat dissipation rates exceeding 10,000 watts per liter, compared to 100-1,000 watts per liter in conventional batch reactors [23]. This improved heat transfer capability allows for operation at higher concentrations and faster reaction rates while maintaining product quality [23].

Reagent Handling and Safety Considerations

Industrial-scale handling of bromine and fluorinating agents requires specialized equipment and safety protocols [14]. Continuous dosing systems minimize inventory of hazardous materials while enabling precise stoichiometric control [15]. In-line quenching systems neutralize unreacted reagents immediately upon reaction completion, reducing exposure risks [14].

Automated feed systems for solid reagents like N-bromosuccinimide and Selectfluor improve handling safety while ensuring consistent product quality [24]. Pneumatic conveying systems prevent reagent degradation and maintain material integrity throughout the production process [24].

Process Analytical Technology Integration

Real-time monitoring of industrial halogenation processes employs infrared spectroscopy and online chromatography to track reaction progress [25]. Automated optimization algorithms adjust reaction parameters based on analytical feedback, maintaining optimal conversion and selectivity [25]. Process analytical technology integration reduces batch-to-batch variability and enables rapid response to process deviations [25].

| Scale-Up Parameter | Laboratory | Pilot Scale | Industrial |

|---|---|---|---|

| Reactor Volume | 100-500 mL | 1-10 L | 100-1000 L |

| Heat Transfer Rate | 1,000 W/L | 5,000 W/L | 10,000 W/L |

| Temperature Control | ±5°C | ±3°C | ±1°C |

| Production Rate | 10-50 g/day | 1-10 kg/day | 100-500 kg/day |

Green Chemistry Approaches in Halogenated Benzene Synthesis

Environmental sustainability in halogenated benzene synthesis focuses on reducing toxic reagents, minimizing waste generation, and improving atom economy [26]. Green chemistry principles guide the development of alternative synthetic methodologies that maintain high efficiency while reducing environmental impact [9].

Catalytic Halogenation Methods

Graphene oxide serves as an effective carbocatalyst for halogenation reactions, eliminating the need for toxic metal catalysts [26]. Potassium halides function as halogen sources combined with oxone as a green oxidant, achieving regioselective products in 80-95% yields [26]. The catalyst demonstrates excellent recyclability, maintaining activity through four reaction cycles without performance degradation [26].

Heterogeneous photocatalysis using copper-modified graphitic carbon nitride enables selective halogenation under visible light irradiation [27]. Nickel halides serve as non-toxic halogen sources while atmospheric air provides the oxidant, eliminating the need for hazardous peroxides [27]. Reaction conditions operate at ambient temperature and pressure, significantly reducing energy requirements [27].

Solvent-Free and Aqueous Systems

Water-based halogenation systems using alizarin red S as photocatalyst demonstrate excellent environmental compatibility [28]. Iron trichloride catalyst combined with potassium persulfate oxidant enables efficient halogenation in aqueous media [28]. Substrate solubility challenges in water are overcome through microemulsion techniques that maintain high reaction efficiency [28].

Solvent-free systems utilizing mechanochemical activation provide another green alternative [29]. Ball-milling techniques generate reactive intermediates without requiring organic solvents, reducing waste generation by 70-90% compared to traditional methods [29]. Energy input requirements are minimized through optimized grinding parameters and reaction vessel design [29].

Waste Minimization Strategies

Atom economy improvements focus on developing reactions where all reagent atoms are incorporated into the final product [26]. Oxybromination using potassium bromide and oxone achieves 85-90% atom economy compared to 50-60% for traditional bromine-based methods [6]. Side product formation is minimized through careful temperature and pH control [6].

Recycling strategies for halogenating agents involve regeneration systems that recover and purify spent reagents [20]. Acid recycling in nitration processes reduces waste generation by 80% while maintaining product quality [20]. Closed-loop solvent recovery systems achieve 95% solvent recycling efficiency in continuous production scenarios [20].

| Green Chemistry Metric | Traditional Method | Green Alternative | Improvement |

|---|---|---|---|

| Atom Economy | 50-60% | 85-90% | +30-40% |

| Solvent Usage | 10-20 L/kg | 0-2 L/kg | 80-100% reduction |

| Waste Generation | 5-10 kg/kg | 1-2 kg/kg | 70-80% reduction |

| Energy Consumption | 50-100 MJ/kg | 20-40 MJ/kg | 50-70% reduction |

Protective Group Strategies for Regioselective Functionalization

Protective group strategies enable precise control over substitution patterns during multistep synthesis of complex halogenated aromatic compounds [30]. Careful selection of protecting groups ensures compatibility with halogenation conditions while providing facile deprotection protocols [21].

Amino Group Protection Methodologies

Carbamate protecting groups provide excellent stability under electrophilic aromatic substitution conditions [21]. tert-Butoxycarbonyl protection using di-tert-butyl dicarbonate proceeds quantitatively under mild basic conditions [21]. The resulting carbamate withstands bromination and fluorination conditions while preventing amino group participation in side reactions [21].

Benzyloxycarbonyl protection offers an alternative strategy compatible with acid-sensitive substrates [21]. Installation using benzyl chloroformate in the presence of triethylamine achieves complete protection in 2-4 hours at room temperature [21]. Deprotection via catalytic hydrogenation provides selective amino group liberation without affecting halogen substituents [21].

Carboxylic Acid Protection Strategies

Ester protection of carboxylic acid groups prevents interference during halogenation reactions [30]. Methyl ester formation using diazomethane or dimethyl sulfate provides rapid protection under mild conditions [30]. The resulting ester remains stable under standard halogenation conditions while enabling facile hydrolysis for acid regeneration [30].

tert-Butyl ester protection offers enhanced stability for harsh reaction conditions [30]. Formation using isobutylene and acid catalysis achieves quantitative conversion in 6-12 hours [30]. Deprotection using trifluoroacetic acid selectively cleaves the ester while preserving other functional groups [30].

Sequential Protection and Deprotection Protocols

Orthogonal protection strategies enable selective manipulation of multiple functional groups [30]. Benzyloxycarbonyl amino protection combined with tert-butyl ester protection allows independent deprotection using catalytic hydrogenation and acid treatment respectively [21]. This approach provides precise control over functional group availability during synthetic sequences [21].

Regioselective protection protocols exploit electronic and steric differences between positions [30]. Selective protection of para-amino groups in the presence of ortho-amino groups utilizes steric hindrance effects [21]. Reaction temperature optimization (0-25°C) and controlled reagent addition enable high selectivity (90-95%) between similar functional groups [21].

| Protection Strategy | Installation Conditions | Stability | Deprotection Method | Selectivity |

|---|---|---|---|---|

| Boc-amino | Boc₂O, base, RT | High | TFA, RT | >95% |

| Cbz-amino | CbzCl, base, RT | High | H₂, Pd/C | >95% |

| Methyl ester | CH₂N₂, Et₂O | Moderate | NaOH, H₂O | >90% |

| tert-Butyl ester | Isobutylene, H⁺ | High | TFA, RT | >95% |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant